molecular formula C33H38F3N7O11 B8101025 L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI)

Cat. No.: B8101025
M. Wt: 765.7 g/mol
InChI Key: RYRGJCRRMPCTQF-ZJZGAYNASA-N
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Description

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) is a complex organic compound that belongs to the class of N-acyl-alpha amino acids. These compounds contain an alpha amino acid which bears an acyl group at its terminal nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) involves multiple steps, each requiring precise conditions to ensure the correct formation of the compound. The process typically begins with the preparation of the individual amino acids, followed by their sequential coupling using peptide synthesis techniques. The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents such as carbodiimides .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale peptide synthesis techniques, utilizing automated synthesizers to streamline the process. The use of high-purity reagents and stringent quality control measures would be essential to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) has several scientific research applications, including:

    Chemistry: Used as a reagent in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in cellular processes and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-alpha-Asparagine, N-acetyl-L-leucyl-L-alpha-glutamyl-L-histidyl-N-[2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]- (9CI) is unique due to its complex structure, which combines multiple amino acids and a benzopyran moiety. This complexity allows for a wide range of interactions and applications, making it a valuable compound in scientific research .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-amino-3-carboxy-1-oxopropan-2-yl]-[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38F3N7O11/c1-15(2)8-22(40-16(3)44)31(52)41-21(6-7-26(45)46)30(51)42-23(9-17-13-38-14-39-17)32(53)43(24(29(37)50)12-27(47)48)18-4-5-19-20(33(34,35)36)11-28(49)54-25(19)10-18/h4-5,10-11,13-15,21-24H,6-9,12H2,1-3H3,(H2,37,50)(H,38,39)(H,40,44)(H,41,52)(H,42,51)(H,45,46)(H,47,48)/t21-,22-,23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRGJCRRMPCTQF-ZJZGAYNASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)N(C2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)C(CC(=O)O)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N(C2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)[C@@H](CC(=O)O)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38F3N7O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

765.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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